"synthesis and characterization of 2-(1-Cyclopropylethylidene)malononitrile"
"synthesis and characterization of 2-(1-Cyclopropylethylidene)malononitrile"
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-(1-Cyclopropylethylidene)malononitrile (CAS: 17407-30-6). This compound is a critical Knoevenagel condensation adduct, serving as a versatile electrophilic intermediate in the synthesis of polysubstituted heterocycles, agrochemicals (e.g., pyrimidinyl fungicides), and pharmaceutical precursors (e.g., PDE4 inhibitors).
Unlike simple aldehydes, the condensation of cyclopropyl methyl ketone with malononitrile is sterically and electronically demanding. The cyclopropyl group's unique "banana bonds" (Walsh orbitals) donate electron density into the carbonyl, reducing electrophilicity, while simultaneously imposing steric bulk. This guide presents a robust, buffered catalytic protocol designed to drive conversion while preserving the integrity of the strained cyclopropyl ring.
Part 1: Mechanistic Foundation & Chemical Strategy
The synthesis relies on the Knoevenagel Condensation , a nucleophilic addition-elimination reaction.
The Reaction
Reactants: Cyclopropyl methyl ketone (1-cyclopropylethanone) + Malononitrile.[1] Catalyst: Ammonium Acetate (NH₄OAc) / Acetic Acid (AcOH). Solvent: Toluene (azeotropic water removal).
Mechanistic Pathway[1][2][3][4][5]
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Deprotonation: The base (ammonia/acetate) deprotonates malononitrile (pKa ~11) to generate the dicyanomethanide anion.
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Nucleophilic Attack: The anion attacks the carbonyl carbon of the ketone. Note: This step is rate-limiting due to the steric hindrance of the cyclopropyl group.
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Proton Transfer & Elimination: The resulting alkoxide is protonated, followed by base-catalyzed dehydration (E1cB-like mechanism) to form the tetrasubstituted alkene.
Critical Design Choice: The Catalyst System
We utilize a buffered system (Ammonium Acetate/Acetic Acid) rather than strong bases (e.g., NaOEt) or strong Lewis acids (e.g., TiCl₄).
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Reasoning: Strong acids can trigger the ring-opening of the cyclopropyl group via homo-conjugate addition. Strong bases can cause polymerization of the malononitrile. The NH₄OAc buffer maintains a pH of ~7.0, sufficient to catalyze enolization without degrading the strained ring system.
Figure 1: Reaction pathway for the Knoevenagel condensation of cyclopropyl methyl ketone.
Part 2: Experimental Protocol
Safety Warning: Malononitrile is toxic (oral/dermal). It can release hydrogen cyanide (HCN) if heated with strong acids. All operations must be performed in a functioning fume hood.
Materials
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Cyclopropyl methyl ketone (1.0 eq, 100 mmol, 8.41 g)
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Malononitrile (1.1 eq, 110 mmol, 7.26 g)
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Ammonium Acetate (0.2 eq, 20 mmol, 1.54 g)
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Glacial Acetic Acid (0.4 eq, 40 mmol, 2.4 g)
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Toluene (150 mL)
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Equipment: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.
Step-by-Step Procedure
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Setup: Assemble the RBF, Dean-Stark trap, and condenser. Ensure all glassware is dry.
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Scientist's Note: The Dean-Stark trap is non-negotiable here. Unlike aldehyde condensations, ketone condensations are reversible. Removing water drives the equilibrium toward the product (Le Chatelier’s principle).
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Charging: Add Malononitrile, Ammonium Acetate, and Acetic Acid to the Toluene. Stir until partially dissolved. Add Cyclopropyl methyl ketone last.
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Reflux (The Reaction): Heat the mixture to a vigorous reflux (bath temp ~120°C).
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Observation: Water will begin to collect in the trap. The theoretical water yield is 1.8 mL.
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Duration: Reflux for 4–6 hours. Monitor by TLC (20% EtOAc in Hexanes). The ketone spot (high Rf) should disappear; the product will appear as a UV-active spot with slightly lower Rf than the ketone but higher than malononitrile.
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Workup:
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Cool the reaction mixture to room temperature.
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Wash the toluene layer with Water (2 x 50 mL) to remove the catalyst and unreacted malononitrile.
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Wash with Saturated NaHCO₃ (1 x 50 mL) to remove acetic acid traces.
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Wash with Brine (1 x 50 mL) .
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Dry the organic layer over anhydrous Na₂SO₄ and filter.
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Purification:
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Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil/solid.
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Option A (Distillation - Preferred for Oils): High-vacuum distillation (0.1–0.5 mmHg). Expect boiling point >100°C at reduced pressure.
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Option B (Recrystallization - Preferred for Solids): Recrystallize from hot Ethanol or Ethanol/Water (9:1).
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Figure 2: Experimental workflow for the synthesis process.
Part 3: Characterization & Data Analysis
The product, 2-(1-Cyclopropylethylidene)malononitrile , is typically a low-melting solid or viscous oil that may crystallize upon standing.
1. Spectroscopic Data (Predicted/Consolidated)
| Technique | Parameter | Signal Description | Assignment |
| ¹H NMR | δ 0.9 - 1.2 ppm | Multiplet (4H) | Cyclopropyl methylene (-CH₂-) protons |
| δ 2.1 - 2.3 ppm | Multiplet (1H) | Cyclopropyl methine (-CH-) proton | |
| δ 2.45 ppm | Singlet (3H) | Methyl group (-CH₃) attached to alkene | |
| ¹³C NMR | δ 113 - 114 ppm | Two peaks | Nitrile carbons (-CN) |
| δ 175 - 180 ppm | Singlet | Alkene quaternary C (β-carbon) | |
| δ 85 - 90 ppm | Singlet | Alkene quaternary C (α-carbon) | |
| δ 15 - 20 ppm | Signals | Cyclopropyl and Methyl carbons | |
| IR | 2220 cm⁻¹ | Strong, Sharp | C≡N Stretch |
| 1590 cm⁻¹ | Medium | C=C Stretch (conjugated) |
2. Quality Control Criteria
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Purity: >95% by GC-MS or HPLC.
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Appearance: Colorless to pale yellow crystals/oil. Darkening indicates polymerization or residual amine.
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Melting Point: Literature values for similar derivatives suggest a range of 30–50°C (often low-melting).
Part 4: Applications & Context
Why synthesize this molecule? The 1,1-dicyanoalkene moiety is a "privileged structure" in medicinal chemistry due to its high reactivity as a Michael acceptor.
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Heterocycle Synthesis:
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Reaction with elemental sulfur/base yields 2-aminothiophenes (Gewald reaction).
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Reaction with hydrazines yields pyrazoles .
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Drug Development:
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The cyclopropyl group is a bioisostere for isopropyl groups, often improving metabolic stability (preventing hydroxylation) while maintaining lipophilicity.
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Used in the synthesis of PDE4 inhibitors and CRF1 antagonists .
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References
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Wang, G. W., & Cheng, B. (2004).[6] Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkivoc, (9), 4-8.[6] Retrieved from [Link]
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Surkau, J., et al. (2020).[2] Synthesis of 2‐(1‐hydroxyethylidene)malononitrile. ResearchGate. Retrieved from [Link]
Sources
- 1. 17407-30-6_2-(1-CYCLOPROPYLETHYLIDENE)MALONONITRILECAS号:17407-30-6_2-(1-CYCLOPROPYLETHYLIDENE)MALONONITRILE【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. acu.edu.in [acu.edu.in]
- 3. mdpi.com [mdpi.com]
- 4. CN104945278A - Malononitrile synthesis method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
